2-Nitrodibenzothiophene

Description

Nomenclature and Chemical Classification of 2-Nitrodibenzothiophene

IUPAC Name and Synonyms

The internationally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) is This compound . It is also known by several synonyms, which include:

Dibenzothiophene (B1670422), 2-nitro- cymitquimica.com

NSC 16062 americanchemicalsuppliers.comcymitquimica.com

2-Nitrodibenzo[b,d]thiophene cymitquimica.com

3-nitro-9-thiafluorene chemical-suppliers.eu

5-nitro-[1,1'-biphenyl]-2,2-diyl sulphide chemical-suppliers.eu

Classification as a Nitro Derivative of Dibenzothiophene

This compound is classified as a nitro derivative of dibenzothiophene. cymitquimica.com This means it is formed by the substitution of a hydrogen atom with a nitro group (-NO2) on the dibenzothiophene core structure. This classification highlights the presence of the nitro functional group, which significantly influences the compound's chemical behavior. cymitquimica.com

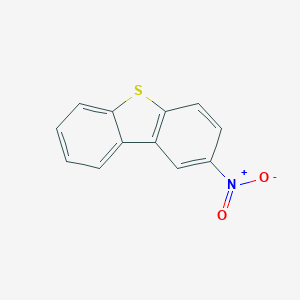

Structural Characteristics

The molecular structure of this compound is characterized by a tricyclic system. This system consists of two benzene (B151609) rings fused to a central thiophene (B33073) ring. cymitquimica.com A nitro group (-NO2) is attached to the second position of this dibenzothiophene framework. cymitquimica.com The presence of the aromatic rings contributes to its stability, while the nitro group introduces polarity and specific reactivity patterns. cymitquimica.com

Interactive Data Table: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C12H7NO2S |

| Molecular Weight | 229.26 g/mol accustandard.com |

| Melting Point | 186°C chemical-suppliers.eu |

| Boiling Point | 423°C chemical-suppliers.eu |

| Density | 1.441 g/cm³ chemical-suppliers.eu |

| Flash Point | 209°C chemical-suppliers.eu |

| CAS Number | 6639-36-7 cymitquimica.com |

Historical Context and Early Studies of this compound

Early research on this compound was often linked to the broader study of dibenzothiophene and its derivatives. The synthesis of various nitrodibenzothiophenes, including the 2-nitro isomer, was explored using established nitration methods. ucl.ac.uk However, these early syntheses faced challenges, such as the competing oxidation of the sulfur atom in the thiophene ring, which could lead to the formation of byproducts like dibenzothiophene-5-oxide. ucl.ac.ukchemicalbook.com For instance, the direct nitration of dibenzothiophene with fuming nitric acid at low temperatures was found to produce this compound in low yields due to the prevalence of oxidation. ucl.ac.uk

One of the foundational methods for preparing aminodibenzothiophenes, as reported by Gilman, involved the initial synthesis of the corresponding nitroarene, such as this compound, followed by a reduction step. acs.org These early investigations laid the groundwork for understanding the reactivity of the dibenzothiophene core and the influence of substituents like the nitro group.

Significance of this compound in Contemporary Chemical Research

In modern chemical research, this compound continues to be a compound of interest for several reasons.

It serves as a crucial intermediate in the synthesis of more complex molecules. For example, it is a precursor for producing 2-aminodibenzothiophene and its derivatives, which are explored for their potential applications in medicinal chemistry and materials science. acs.org The reduction of the nitro group to an amino group opens up a wide range of further chemical transformations.

The study of nitrated PAHs, including this compound, is also relevant in environmental science. These compounds have been identified in diesel engine exhaust, prompting research into their formation and environmental fate. nrel.gov

Furthermore, derivatives of this compound are being investigated in the development of advanced materials. For instance, the synthesis of this compound 5,5-dioxide is a step in creating novel compounds for potential use as PET tracers for imaging neuroreceptors in the brain. mdpi.comaksci.com The electron-withdrawing nature of the nitro group and the sulfone group in these derivatives is critical for their desired electronic and binding properties. mdpi.com The regiochemistry of reactions involving the dibenzothiophene radical cation, which can lead to the formation of this compound, is also an area of active theoretical and experimental investigation. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitrodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLYVLHWXVRVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216609 | |

| Record name | Dibenzothiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-36-7 | |

| Record name | 2-Nitrodibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrodibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6639-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRODIBENZOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK8F3V9FW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Nitrodibenzothiophene

Established Synthetic Routes to 2-Nitrodibenzothiophene

The primary method for synthesizing this compound is through the direct nitration of dibenzothiophene (B1670422). This process, however, can lead to a variety of nitrated products and is complicated by the reactivity of the sulfur atom.

The introduction of a nitro group onto the dibenzothiophene ring is a classic example of an electrophilic aromatic substitution reaction. quora.comdoubtnut.comresearchgate.netmasterorganicchemistry.com Typically, this is achieved by treating dibenzothiophene with a nitrating agent, such as a mixture of concentrated nitric acid and a strong acid catalyst like sulfuric acid. youtube.comlibretexts.org The role of the sulfuric acid is to protonate the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. quora.commasterorganicchemistry.com

The reaction proceeds via a two-step mechanism. researchgate.net First, the electron-rich aromatic system of dibenzothiophene attacks the nitronium ion. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.com In the second, faster step, a base (such as the HSO₄⁻ ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring system and yielding the final product, this compound. quora.com

Interactive Data Table: Nitration of Dibenzothiophene

| Reactant | Reagents | Key Conditions | Product |

| Dibenzothiophene | Conc. HNO₃ / Conc. H₂SO₄ | Temperature not exceeding 50°C | This compound |

Further nitration of dibenzothiophene can yield dinitro and polynitro derivatives. The positions of subsequent nitration are dictated by the directing effects of both the sulfur atom and the already present nitro group(s). The synthesis of 2,8-dinitrodibenzothiophene (B26333) has been accomplished through established literature methods. youtube.com

Under more forcing reaction conditions, higher degrees of nitration can be achieved, although often as minor components in a complex product mixture. Research has identified 2,4,8-trinitrodibenzothiophene and 2,4,6,8-tetranitrodibenzothiophene as minor constituents of nitration product mixtures, which can be separated and identified using techniques like preparative High-Performance Liquid Chromatography (HPLC). youtube.com The formation of these polynitrated compounds highlights the progressive deactivation of the ring towards electrophilic attack with the addition of each electron-withdrawing nitro group. libretexts.org

Interactive Data Table: Polynitro Derivatives of Dibenzothiophene

| Starting Material | Product | Status |

| Dibenzothiophene | 2,8-Dinitrodibenzothiophene | Synthesized by literature methods youtube.com |

| Dibenzothiophene | 2,4,8-Trinitrodibenzothiophene | Identified as a minor product youtube.com |

| Dibenzothiophene | 2,4,6,8-Tetranitrodibenzothiophene | Identified as a minor product youtube.com |

A significant challenge in the nitration of dibenzothiophene is the susceptibility of the sulfur atom to oxidation under the strongly acidic and oxidizing conditions of the reaction. youtube.com The sulfur heteroatom can be readily oxidized to form dibenzothiophene-S-oxide (a sulfoxide) or, with further oxidation, dibenzothiophene-S,S-dioxide (a sulfone). libretexts.org This side reaction is problematic as it not only consumes the starting material but also changes the electronic properties of the molecule. The sulfoxide (B87167) and sulfone groups are strongly deactivating and meta-directing, which alters the regioselectivity of any subsequent nitration, leading to different isomers (e.g., 3-nitro and 3,7-dinitro derivatives) than those obtained from the direct nitration of dibenzothiophene itself. youtube.com This ease of oxidation hinders the straightforward synthesis of polynitro derivatives where the nitro groups are located at the 2, 4, 6, and 8 positions. youtube.com

Reaction Mechanisms Involving this compound

The reactivity of this compound in further substitution reactions is dictated by the electronic influence of the nitro group on the dibenzothiophene ring system.

The phrase "electrophilic substitution reactions of the nitro group" is chemically imprecise; rather, it refers to further electrophilic substitution reactions on the this compound molecule, where the nitro group acts as a directing substituent. The nitro group is a powerful electron-withdrawing group, both through inductive effects and resonance. quora.comsarthaks.com This withdrawal of electron density significantly deactivates the aromatic ring system towards attack by subsequent electrophiles, making further substitution reactions much slower compared to the initial nitration of dibenzothiophene. libretexts.orgyoutube.com

When a second electrophilic substitution reaction does occur on this compound, the nitro group acts as a meta-director relative to its own position. quora.comdoubtnut.com By drawing resonance structures of the carbocation intermediate (the Wheland intermediate), it can be shown that attack at the positions ortho or para to the nitro group results in a resonance form where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing nitro group. quora.comsarthaks.com This is a highly destabilized arrangement. Attack at the meta position avoids this unfavorable placement of adjacent positive charges, resulting in a more stable intermediate and a lower activation energy for the reaction. youtube.com Therefore, incoming electrophiles will preferentially add to positions that are meta to the 2-nitro group. Given the structure of dibenzothiophene, this would direct incoming electrophiles to the 4- and 8-positions.

The regioselectivity of the initial nitration of dibenzothiophene is controlled by the directing effect of the sulfur atom. As a heteroatom with lone pairs of electrons, the sulfur atom can donate electron density to the aromatic rings via resonance, acting as an ortho, para-director. This donation of electrons preferentially increases the electron density at the positions ortho and para to the sulfur atom, making them more nucleophilic and thus more susceptible to attack by the nitronium ion electrophile. In the dibenzothiophene structure, the 2- and 8-positions are equivalent and are para to the sulfur atom, while the 4- and 6-positions are ortho. Steric hindrance can play a role, often favoring attack at the less hindered para positions. Consequently, nitration of dibenzothiophene predominantly yields the 2-nitro isomer.

In subsequent reactions, such as the formation of 2,8-dinitrodibenzothiophene, the regioselectivity is a result of the combined directing effects. The first nitro group at the 2-position deactivates the ring, but the sulfur atom still activates the remaining unsubstituted ring, directing the second nitro group to the equivalent para position, which is the 8-position. This leads to the formation of the 2,8-disubstituted product. The formation of 2,4,8-trinitrodibenzothiophene occurs because the nitro group at the 2-position directs the next incoming electrophile to the 4-position (meta to the 2-nitro group and ortho to the sulfur). youtube.com

Radical Cation Chemistry of Dibenzothiophene and its Influence on Nitration Products

The formation of this compound is significantly influenced by the radical cation chemistry of the parent compound, dibenzothiophene. The regiochemistry of nitration, which dictates the position of the nitro group on the dibenzothiophene core, is a direct consequence of the reaction pathways involving the dibenzothiophene radical cation (DBT•+).

Studies involving the photolysis of the charge-transfer complex between dibenzothiophene and tetranitromethane have provided insights into these mechanisms. researchgate.net In these reactions, the dibenzothiophene radical cation is generated and subsequently reacts with nucleophiles or nitrogen dioxide. researchgate.net The distribution of the resulting nitro isomers is a key area of investigation.

When dibenzothiophene is treated with nitrogen dioxide (N₂O₄) in dichloromethane (B109758), the reaction yields a mixture of products. researchgate.net The major product is dibenzothiophene sulfoxide, but a significant portion of nitrated derivatives is also formed. researchgate.net The distribution of the nitrodibenzothiophene isomers is not statistical, with the 2-nitro isomer being the most abundant.

A typical product distribution from the nitration of dibenzothiophene with N₂O₄ in dichloromethane is as follows:

| Product | Percentage of Nitrated Isomers |

| 1-Nitrodibenzothiophene | 3% |

| This compound | 81% |

| 3-Nitrodibenzothiophene | 1% |

| 4-Nitrodibenzothiophene | 16% |

This data is illustrative of typical findings in the study of dibenzothiophene nitration. researchgate.net

Similarly, nitrous acid-catalyzed (NAC) nitration in acetic acid produces a comparable distribution of nitro isomers, with this compound being the predominant product at 81%. researchgate.net This preference for the 2-position is attributed to the electronic properties of the dibenzothiophene radical cation. Theoretical predictions based on the Valence Bond Configuration Mixing (VBCM) model are used to rationalize the observed regiochemistry of nucleophilic or radical attack on the dibenzothiophene radical cation. researchgate.net

The reaction conditions, particularly the solvent, can influence the product distribution. For instance, the photolysis of the dibenzothiophene-tetranitromethane complex in acetonitrile (B52724) yields dibenzothiophene sulfoxide along with this compound and 4-nitrodibenzothiophene. researchgate.net In contrast, when the reaction is carried out in 1,1,1,3,3,3-hexafluoropropan-2-ol, the primary products are the sulfoxide and a minor amount of this compound. researchgate.net This highlights the role of the reaction environment in directing the outcome of the nitration process.

Oxidation Reactions

This compound can undergo oxidation at the sulfur atom to form the corresponding sulfoxide and sulfone. These reactions are a common transformation for dibenzothiophene and its derivatives, and the presence of the electron-withdrawing nitro group influences the reactivity of the sulfur center.

The oxidation of this compound to this compound-5-oxide (the sulfoxide) and subsequently to this compound-5,5-dioxide (the sulfone) can be achieved using various oxidizing agents. Common reagents for these transformations include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and other peroxides.

The stepwise oxidation proceeds as follows:

Formation of this compound Sulfoxide:

this compound + [O] → this compound-5-oxide

Formation of this compound Sulfone:

this compound-5-oxide + [O] → this compound-5,5-dioxide

The electron-withdrawing nature of the nitro group at the 2-position decreases the electron density at the sulfur atom, making it less susceptible to oxidation compared to the parent dibenzothiophene. However, with sufficiently strong oxidizing agents, the conversion to the sulfone can be achieved in high yield.

These oxidation products, particularly the sulfones, are valuable intermediates in further synthetic transformations. The sulfone group can activate the dibenzothiophene ring system towards nucleophilic substitution reactions and can also be used to direct further functionalization of the molecule.

Derivatization and Functionalization of this compound

The presence of the nitro group and the dibenzothiophene core allows for a range of derivatization and functionalization reactions, leading to a variety of substituted dibenzothiophene compounds.

Synthesis of Halogenated Derivatives

Halogenated derivatives of this compound can be synthesized through electrophilic aromatic substitution reactions. The directing effects of the existing nitro and sulfone groups (if present) play a crucial role in determining the position of the incoming halogen.

For example, the synthesis of 2-nitro-7-bromodibenzothiophene sulfone involves the bromination of this compound sulfone. The nitro group is a meta-director, while the sulfone group is also a meta-director. Their combined influence directs the incoming electrophile (bromine) to specific positions on the aromatic rings. The formation of the 7-bromo derivative indicates that the electronic and steric factors favor substitution at this position.

Conversion to Aminodibenzothiophenes

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to aminodibenzothiophenes. This transformation is a key step in the synthesis of various biologically active molecules and materials.

The reduction of this compound to 2-aminodibenzothiophene can be accomplished using a variety of reducing agents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

Metal-Acid Reductions: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for this reduction.

The resulting 2-aminodibenzothiophene is a versatile intermediate. The amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and alkylation, allowing for the introduction of diverse functional groups onto the dibenzothiophene skeleton.

Formation of Related Heterocyclic Systems Incorporating Dibenzothiophene

The functional groups on this compound and its derivatives can be utilized to construct more complex heterocyclic systems. These reactions often involve the participation of the nitro group (or the amino group after reduction) and potentially other functional groups on the dibenzothiophene core.

For instance, the amino group of 2-aminodibenzothiophene can be used as a nucleophile in condensation reactions with various electrophiles to form new rings. These reactions can lead to the formation of fused heterocyclic systems where the dibenzothiophene unit is annulated with another heterocyclic ring. The specific nature of the resulting heterocyclic system depends on the reaction partners and conditions employed. These extended π-systems often exhibit interesting photophysical and electronic properties.

Advanced Spectroscopic and Computational Analysis of 2 Nitrodibenzothiophene

Spectroscopic Characterization Techniques Applied to 2-Nitrodibenzothiophene

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural analysis of organic compounds, providing information on the molecular weight and characteristic fragmentation patterns. rroij.com For this compound, the mass spectrum is characterized by the molecular ion (M⁺•) peak and several key fragment ions that arise from the cleavage of the nitro group. The fragmentation of nitroaromatic compounds typically follows well-established pathways involving the loss of oxygen, nitric oxide (NO), and nitrogen dioxide (NO₂) moieties. libretexts.org

Upon electron ionization, the this compound molecule loses an electron to form the molecular ion (M⁺•). This high-energy ion can then undergo fragmentation. A common pathway is the cleavage of the C–N bond, leading to the expulsion of a neutral NO₂ radical and the formation of a dibenzothiophenyl cation. nih.gov Alternatively, the molecular ion can rearrange, leading to the loss of a neutral NO radical, which results in an ion with a mass-to-charge ratio (m/z) that is 30 units less than the molecular ion. Further fragmentation of the dibenzothiophene (B1670422) core can also occur, though the stability of the fused aromatic system makes fragments related to the nitro group particularly diagnostic.

The principal fragmentation pathways observed for nitroaromatic compounds are applicable to this compound and are summarized in the table below.

| Ion/Fragment Description | Formula of Loss | m/z Value of Fragment |

| Molecular Ion | - | [M]⁺• |

| Loss of Nitric Oxide | NO | [M-30]⁺ |

| Loss of Nitrogen Dioxide | NO₂ | [M-46]⁺ |

This table is based on the general fragmentation patterns of nitroaromatic compounds.

Following a comprehensive search of scientific literature and spectral databases, no specific experimental ¹H or ¹³C Nuclear Magnetic Resonance (NMR) data for this compound could be located.

Following a comprehensive search of crystallographic databases and scientific literature, no publications detailing the X-ray crystal structure analysis of this compound or its specific derivatives could be located.

Theoretical and Computational Studies

Following a comprehensive search of scientific literature, no publications detailing quantum chemical calculations, including Density Functional Theory (DFT) or Valence Bond (VB) theory models wikipedia.orgnih.gov, specifically for this compound could be located.

The photochemistry of nitrated polycyclic aromatic sulfur heterocycles (PASHs) like this compound is governed by the interplay of the electronic properties of the dibenzothiophene core and the attached nitro group. The parent compound, dibenzothiophene-5-oxide (DBTO), is known to undergo photolysis, yielding dibenzothiophene (DBT) and atomic oxygen O(³P). nih.gov This reaction is understood to proceed through a mechanism involving an intersystem crossing step, a process that can be enhanced by the presence of heavy atoms. nih.gov

For nitroaromatic compounds in general, photoexcitation often leads to unique and rapid deactivation channels. Due to the presence of the nitro group, these molecules can undergo very fast (sub-picosecond) intersystem crossing from the singlet excited state to the triplet manifold. researchgate.net Another characteristic photochemical reaction for many nitroaromatics is the photodissociation of nitric oxide (NO). nih.gov

Modeling of Reactivity and Electron-Withdrawing Properties

Computational modeling serves as a powerful tool for elucidating the intricate relationship between the molecular structure of this compound and its chemical behavior. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), it is possible to predict and analyze the reactivity and strong electron-withdrawing characteristics conferred by the nitro (-NO₂) group on the dibenzothiophene framework. bohrium.comnih.gov These theoretical approaches provide quantitative insights into the electronic properties that govern the molecule's interactions.

At the core of this analysis are global and local reactivity descriptors, which are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgnih.gov

The introduction of the potent electron-withdrawing nitro group at the C2 position of dibenzothiophene is expected to significantly lower the energies of both the HOMO and LUMO. researchgate.netchemrxiv.org This effect leads to a higher electron affinity and ionization potential, making the molecule a better electron acceptor than its unsubstituted counterpart. These properties are quantified by various global reactivity descriptors derived from the HOMO and LUMO energies. scielo.org.mx

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of a molecule's polarizability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. semanticscholar.orgmdpi.com For this compound, MEP analysis is expected to show a region of high positive potential (electron deficiency) around the nitro group, highlighting it as a prime site for nucleophilic attack. Conversely, regions of negative potential (electron-rich) would be located over the aromatic rings and the sulfur atom, indicating sites susceptible to electrophilic attack. mdpi.com

Local reactivity descriptors, such as the Fukui function, offer more detailed, atom-specific insights into reactivity. semanticscholar.orgscielo.org.mx These calculations can pinpoint which specific atoms within the this compound molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby providing a more granular understanding of its chemical behavior. semanticscholar.org The analysis of these descriptors is crucial for predicting how the molecule will interact in various chemical environments and for understanding its structure-activity relationships. bohrium.com

| Property | Dibenzothiophene (Parent Molecule) | This compound | Reason for Change |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Inductive and resonance electron withdrawal by the -NO₂ group. |

| LUMO Energy | Higher | Significantly Lower | The -NO₂ group introduces a low-energy vacant orbital, enhancing electron-accepting ability. |

| Energy Gap (ΔE) | Larger | Smaller | The substantial lowering of the LUMO energy reduces the overall HOMO-LUMO gap. |

| Electrophilicity (ω) | Lower | Higher | Increased ability to accept electrons due to the strong electron-withdrawing nature of the -NO₂ group. |

Applications and Potential Uses of 2 Nitrodibenzothiophene and Its Derivatives

Applications in Organic Synthesis and Materials Science

The unique chemical structure of 2-nitrodibenzothiophene lends itself to the creation of a variety of other chemical compounds and materials with desirable properties.

This compound serves as a crucial starting material for the synthesis of other functionalized dibenzothiophene (B1670422) derivatives. The nitro group can be readily reduced to an amino group, yielding 2-aminodibenzothiophene. This amino derivative is a key intermediate for introducing other functionalities onto the dibenzothiophene core. For instance, the amino group can be converted into a diazonium salt, which can then undergo various coupling reactions to create a diverse array of substituted dibenzothiophenes. This versatility makes this compound a valuable building block in the synthesis of complex organic molecules, including those with potential biological activities. One area of investigation has been the exploration of the structure-activity relationship of 2-aminodibenzothiophene as a pharmacophore. nih.gov

The derivatives of this compound have been utilized in the synthesis of azo dyes. Azo dyes are a significant class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group). The synthesis of these dyes from this compound typically involves a two-step process. First, the nitro group of this compound is reduced to an amino group to form 2-aminodibenzothiophene. This is followed by a diazotization reaction, where the amino group is converted into a diazonium salt using nitrous acid. The resulting diazonium salt is then coupled with a suitable aromatic compound, such as a naphthol, to form the final azo dye. nih.gov The specific color of the dye can be tuned by varying the coupling partner. For example, coupling with 1-naphthol (B170400) and 2-naphthol (B1666908) can produce dyes of different colors. nih.gov

Table 1: Azo Dyes Derived from this compound

| Starting Material | Intermediate | Coupling Partner | Resulting Dye | Observed Color |

|---|---|---|---|---|

| This compound | 2-Aminodibenzothiophene diazonium salt | 1-Naphthol | p-Dibenzothiophene azo-4-naphthol | Pink |

| This compound | 2-Aminodibenzothiophene diazonium salt | 2-Naphthol | p-Dibenzothiophene azo-8-naphthol | Orange |

Derivatives of this compound are being explored for their potential in materials with interesting optical and electronic properties. The introduction of a nitro group, which is a strong electron-withdrawing group, into an aromatic system can significantly influence the electronic structure of the molecule. This can lead to desirable properties for applications in optoelectronics. Organic compounds with significant nonlinear optical (NLO) properties are of great interest, and the presence of a nitro group is a common feature in molecules designed for such applications. nih.gov The delocalization of π-electrons across the dibenzothiophene backbone, influenced by substituents like the nitro group, can be engineered to create materials with specific absorption and emission characteristics. While research on benzothiophene (B83047) derivatives for organic semiconductors is ongoing, the fundamental principles suggest that tailored this compound derivatives could be promising candidates for such applications. mdpi.com

Biomedical and Pharmaceutical Research

The dibenzothiophene scaffold and the presence of the nitro group in its derivatives have prompted investigations into their potential applications in the biomedical and pharmaceutical fields.

The nitro group is a known pharmacophore and is present in a variety of bioactive molecules. nih.govekb.eg Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov The biological activity of nitro compounds often stems from the in vivo reduction of the nitro group to form reactive intermediates that can interact with biological macromolecules. ekb.eg Research into the derivatives of this compound has revealed promising biological activities. Specifically, 2-aminodibenzothiophene, the reduction product of this compound, has been investigated for its antimycobacterial properties. In a study exploring the structure-activity relationship of this compound, it was found that related aminobenzothiophenes are potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. nih.gov This suggests that derivatives of this compound could serve as a basis for the development of new antitubercular agents.

Table 2: Antimycobacterial Activity of Aminobenzothiophene Derivatives

| Compound | Target Organism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 5-Aminobenzothiophene | Mycobacterium smegmatis | Inhibitor | Not specified in the provided text |

| 6-Aminobenzothiophene | Mycobacterium smegmatis | Potent Inhibitor | 0.78 µg/mL |

| 5-Aminobenzofuran | Mycobacterium smegmatis | Potent Inhibitor | 1.56 µg/mL |

Derivatives of this compound have shown significant promise as precursors in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the body. A key application in this area is the development of PET tracers for imaging nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain. researchgate.net

The synthesis of these PET tracers often starts with a nitro-substituted dibenzothiophene derivative. For example, nitro-bromo-dibenzothiophene can be used as a starting material. The nitro group serves as a precursor to an amino group, which is then further functionalized. In the synthesis of PET tracers for α7-nAChRs, nitro-derivatives of (1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide are synthesized. The nitro group is subsequently reduced to an aniline, which is then converted to an iodide. researchgate.net This iodide derivative can then be radiolabeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), to produce the final PET tracer. researchgate.net These radiolabeled dibenzothiophene derivatives have demonstrated high binding affinities and selectivity for α7-nAChRs, making them promising candidates for imaging these receptors in the brain. researchgate.net

Investigation as Potential Antimicrobial Agents

The investigation into this compound and its derivatives as potential antimicrobial agents is rooted in the broader understanding of nitroaromatic compounds and benzothiophene scaffolds in medicinal chemistry. Nitro-containing molecules are known to exhibit a wide spectrum of biological activities, including antibiotic properties. encyclopedia.pub The general mechanism of action for many nitroaromatic antimicrobials involves the reduction of the nitro group within the microbial cell, which produces toxic intermediates like nitroso and superoxide (B77818) species. These reactive species can then covalently bind to DNA, leading to nuclear damage and cell death. encyclopedia.pub

Benzothiophene cores are also significant in medicinal chemistry, with various derivatives showing promising antibacterial, antifungal, and antitubercular activities. researchgate.net Research has focused on synthesizing novel benzothiophene derivatives to combat increasing microbial resistance to conventional antibiotics. mdpi.com For instance, studies on substituted benzo[b]thiophenes have demonstrated their potential as anti-infective agents.

When comparing nitro-substituted compounds with their amino-substituted counterparts, the biological activity can differ significantly. For example, in the context of thiophene (B33073) derivatives, studies have been conducted to synthesize and evaluate the antibacterial effects of 2-amino-5-nitrothiophene compounds. researchgate.net While specific comparative studies on the antimicrobial activity of this compound versus aminodibenzothiophenes are not extensively detailed in the provided research, the principle of the nitro group acting as a potent pharmacophore is well-established. encyclopedia.pub The reduction of the nitro group is often a crucial activation step, a feature not present in the corresponding amino derivatives. encyclopedia.pub This suggests that the antimicrobial potential of this compound would likely rely on mechanisms distinct from those of aminodibenzothiophenes.

Environmental and Toxicological Research Perspectives

Occurrence as a Nitrated Polycyclic Aromatic Hydrocarbon (NPAH) in Environmental Samples

This compound is classified as a nitrated polycyclic aromatic hydrocarbon (NPAH), a class of compounds that are of environmental concern. echemi.comamericanchemicalsuppliers.com NPAHs are known to be present in diesel exhaust and are components of fine particulate matter (PM2.5). nih.govnih.gov These compounds are formed during the incomplete combustion of organic materials, and their nitration can occur through atmospheric reactions or directly during combustion processes. nih.govmdpi.com

Vehicle emissions, particularly from heavy-duty diesel engines, are a significant source of PAHs and NPAHs in the environment. nih.gov Studies analyzing the chemical composition of diesel exhaust have identified numerous NPAHs, which are considered potent mutagens. nih.govresearchgate.net While research has confirmed the presence of a wide range of NPAHs in vehicle emissions, the specific detection and quantification of this compound can vary depending on the analytical methods and the specific combustion conditions. nih.govmdpi.com

| Source Category | Specific Examples | Relevance to this compound |

|---|---|---|

| Vehicle Emissions | Heavy-duty diesel exhaust, Gasoline direct injection (GDI) engine exhaust | NPAHs are known components of diesel exhaust; this compound belongs to this chemical class. nih.govnih.gov |

| Particulate Matter | Fine particulate matter (PM2.5) from industrial and urban sources | NPAHs are frequently detected in PM2.5, which acts as a carrier for these compounds in the atmosphere. nih.govnih.gov |

| Industrial Processes | Incomplete combustion of fossil fuels and other organic materials | Formation of PAHs and their subsequent nitration is common in these processes. mdpi.com |

Environmental Implications and Fate in Ecosystems

The environmental fate of this compound, like other NPAHs, is governed by processes of transport and degradation. usda.gov Once released into the environment, these compounds can be transported through the air, often adsorbed onto particulate matter, and subsequently deposited onto soil and water. usda.gov The persistence of this compound in an ecosystem depends on its susceptibility to various degradation mechanisms.

Key degradation processes for organic pollutants include photodegradation (breakdown by light), microbial degradation, and chemical reactions like hydrolysis. usda.gov The specific structure of this compound influences its environmental half-life. For comparison, the herbicide 2,4-D has a relatively short half-life of about 10 days in soil and water, but this can be longer in conditions that are not conducive to microbial degradation. juniperpublishers.com Esters of 2,4-D are known to hydrolyze rapidly in alkaline environments. epa.gov While specific degradation studies for this compound are not detailed, its complex aromatic structure suggests it may be more persistent than simpler compounds.

In industrial contexts, methods have been developed for the removal of related compounds. For instance, this compound can be removed from coal through a process of hydrogenation in Tetralin. echemi.comamericanchemicalsuppliers.com This indicates that under specific chemical conditions, the compound can be degraded. However, the efficiency of natural degradation pathways in soil and water ecosystems requires further specific investigation.

Toxicological Assessment and Health Considerations

Toxicological studies are crucial for understanding the potential health risks associated with exposure to this compound. The zebrafish (Danio rerio) embryo is a widely used model for investigating the developmental toxicity of chemical compounds due to its rapid, external development and transparent embryos. animalmedicalresearch.orgmdpi.com

Studies on zebrafish embryos have been employed to assess the toxicity of various environmental contaminants. animalmedicalresearch.orgnih.gov For example, exposure to certain chemicals can lead to a range of adverse effects, including increased mortality, decreased hatching rates, and morphological abnormalities such as pericardial edema, spinal curvature, and yolk sac edema. animalmedicalresearch.orgfrontiersin.org Research on compounds with similar structural alerts has shown that exposure can result in significant decreases in the total swimming distance of zebrafish larvae, impairments in motor neuron development, and disruptions in the central nervous system. nih.gov

While specific developmental toxicity data for this compound in zebrafish is not available in the provided search results, the toxicological profile of nitroaromatic compounds and PAHs raises concerns. nih.govnih.gov Nitrobenzene, a simpler nitroaromatic compound, is known to induce methemoglobinemia, and animal studies have shown effects on the spleen, liver, and kidneys. nih.gov Benzo[a]pyrene, a well-studied PAH, is metabolized to a carcinogenic metabolite that can bind to DNA, causing mutations. nih.gov These findings underscore the importance of assessing the potential for this compound to cause similar adverse health effects, particularly developmental issues. mdpi.comfrontiersin.org

| Endpoint Category | Specific Parameter Measured | Potential Effect of Toxicant Exposure |

|---|---|---|

| Survival | Mortality Rate | Increased mortality compared to control groups. animalmedicalresearch.org |

| Development | Hatching Rate | Delay or decrease in the percentage of hatched embryos. animalmedicalresearch.orgfrontiersin.org |

| Morphology | Pericardial Edema | Fluid accumulation around the heart. animalmedicalresearch.orgfrontiersin.org |

| Body Curvature | Abnormal curvature of the spine or tail. animalmedicalresearch.orgfrontiersin.org | |

| Yolk Sac Edema | Fluid accumulation in the yolk sac. animalmedicalresearch.org | |

| Behavior | Locomotor Activity (Swimming distance) | Reduction in movement, indicating neurotoxicity. nih.gov |

Bioaccumulation Potential and Industrial Handling

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and accumulate in its tissues at a concentration higher than in the surrounding environment. A key indicator for this potential is the octanol-water partition coefficient (LogP or XLogP). A higher LogP value generally suggests a greater potential for bioaccumulation. This compound has a reported XLogP3 value of 4.2 to 4.48, which indicates a significant lipophilic character and thus a potential for bioaccumulation in fatty tissues of organisms. echemi.com

In terms of industrial handling, this compound is used in research and potentially in industrial production as a heterocyclic organic compound. americanchemicalsuppliers.com It is available from chemical suppliers for these purposes. americanchemicalsuppliers.com The handling of such chemicals in an industrial or research setting is typically guided by specific protocols to minimize exposure and environmental release, though details of these protocols are beyond the scope of this article. Its use as a research chemical suggests its role as a starting material or intermediate in the synthesis of other compounds, or as a standard for analytical testing.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for 2-Nitrodibenzothiophene Analogues

The synthesis of this compound analogues is an area ripe for innovation. Current synthetic routes can be expanded upon to create a diverse library of compounds with tailored properties. Future research should focus on developing more efficient and environmentally benign synthetic pathways.

One promising approach involves the use of modern catalytic systems. For instance, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, could be employed to introduce a variety of substituents onto the dibenzothiophene (B1670422) core before or after nitration. researchgate.net The development of chemo- and regioselective methods will be crucial for accessing specific isomers and functionalized derivatives. semanticscholar.org Techniques like microwave-assisted synthesis could accelerate reaction times and improve yields. researchgate.net

Furthermore, exploring "green" chemistry principles in the synthesis of these analogues is a key future direction. This includes the use of solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, to facilitate cleaner reactions and easier product purification. semanticscholar.org The development of one-pot procedures would also contribute to more sustainable synthetic protocols. researchgate.net

Table 1: Potential Synthetic Strategies for this compound Analogues

| Strategy | Description | Potential Advantages |

| Metal-Catalyzed Cross-Coupling | Introduction of various substituents using catalysts like palladium or copper. | High efficiency, broad substrate scope. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. |

| Green Chemistry Approaches | Employing environmentally friendly reagents and conditions. | Reduced waste, increased safety. |

| One-Pot Procedures | Combining multiple reaction steps into a single process. | Increased efficiency, reduced purification steps. |

In-depth Mechanistic Studies of this compound Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new applications. Future research should focus on detailed kinetic and mechanistic studies of its various transformations.

The nitration of dibenzothiophene itself warrants further investigation. While electrophilic aromatic substitution is the expected pathway, involving the nitronium ion (NO₂⁺) generated from nitric and sulfuric acids, detailed computational and experimental studies can elucidate the precise regioselectivity and the influence of reaction conditions. masterorganicchemistry.com

Furthermore, the reactivity of the nitro group in this compound is a key area for exploration. Nucleophilic aromatic substitution reactions, where the nitro group acts as a leaving group, could be a valuable tool for further functionalization. rsc.org Mechanistic studies, including kinetic analysis and the identification of intermediates, will be crucial to understanding and optimizing these reactions. rsc.org Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction pathways and transition states. researchgate.net

Exploration of Advanced Material Applications

Dibenzothiophene-based materials have shown significant promise in the field of organic electronics. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net The introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the dibenzothiophene core, opening up possibilities for new material applications.

Future research should explore the potential of this compound and its derivatives as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.comkisti.re.kr The impact of the nitro group on charge carrier mobility, energy levels, and device stability needs to be systematically investigated. researchgate.net The synthesis of polymers and small molecules incorporating the this compound unit could lead to novel materials with tailored optoelectronic properties.

Additionally, the potential for these compounds in nonlinear optics and as components in sensors could be explored. The strong dipole moment introduced by the nitro group might lead to interesting second-order nonlinear optical properties.

Comprehensive Biological Activity Profiling and Drug Discovery Initiatives

Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net Similarly, benzothiophene (B83047) derivatives are known to possess diverse pharmacological effects. nih.govmdpi.comtsijournals.comderpharmachemica.comnih.govresearchgate.netdigitellinc.com This convergence of biologically active moieties suggests that this compound and its analogues are promising candidates for drug discovery initiatives.

A comprehensive screening of this compound and a library of its derivatives against various biological targets is a critical first step. This should include assays for antibacterial, antifungal, antiviral, and anticancer activities. mdpi.comnih.gov For example, substituted benzothiophenes have shown activity against multidrug-resistant Staphylococcus aureus. mdpi.com

Once lead compounds are identified, further studies into their mechanism of action, structure-activity relationships (SAR), and pharmacokinetic properties will be necessary. nih.govsemanticscholar.org For instance, some nitro compounds exert their biological effects through redox reactions within cells. researchgate.net Understanding these mechanisms is crucial for optimizing efficacy and minimizing potential toxicity. The development of derivatives of 4,5,6,7-tetrahydro-benzothiophene has been explored for modulating retinoic acid receptor-related orphan receptor γt (RORγt), a potential target for inflammatory and autoimmune diseases. nih.gov

Environmental Remediation and Monitoring Technologies for this compound

As a nitroaromatic and a polycyclic aromatic sulfur heterocycle (PASH), this compound is a compound of potential environmental concern. nih.govnih.gov Research into its environmental fate, degradation, and remediation is therefore essential.

Future studies should focus on the biodegradation of this compound. While some sulfur-containing heterocycles like benzothiophene are resistant to biodegradation as a sole carbon source, they can be degraded cometabolically. dtu.dkosti.gov Investigating microbial strains and enzymatic pathways capable of degrading this compound is a key research avenue. Phytoremediation, the use of plants to remove pollutants, could also be an effective and sustainable remediation strategy. nih.gov Another approach to consider is moderate chemical oxidation coupled with microbial degradation for the remediation of contaminated soils. nih.gov

Developing sensitive and selective monitoring technologies for this compound in environmental matrices is also crucial. This could involve the development of novel biosensors or advanced analytical techniques for its detection in soil, water, and air. nih.gov Understanding the formation of nitro-PAHs and related compounds from heterogeneous reactions of parent PAHs with atmospheric pollutants like N₂O₅, NO₃, and NO₂ is also important for environmental monitoring. nih.govresearchgate.netresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-Nitrodibenzothiophene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves nitration of dibenzothiophene derivatives. Key steps include:

- Nitration Reagents : Use mixed acid systems (e.g., HNO₃/H₂SO₄) or acetyl nitrate (prepared from acetic anhydride and nitric acid) to control regioselectivity .

- Temperature Control : Maintain temperatures between 0–5°C to minimize byproducts like 3- or 4-nitro isomers.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the desired isomer.

For optimization, leverage databases like Beilstein to identify analogous reactions and adjust stoichiometry or catalysts (e.g., FeCl₃ for electrophilic aromatic substitution) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

Contradictions often arise from impurities, solvent effects, or tautomerism. Strategies include:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to confirm functional group assignments .

- Systematic Review : Apply PRISMA guidelines to analyze conflicting literature, prioritizing studies with rigorous spectral calibration protocols .

Basic: What analytical techniques are recommended for characterizing this compound purity and stability?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity.

- Spectroscopy : FTIR for nitro-group identification (asymmetric stretch ~1520 cm⁻¹) and UV-Vis for π-π* transitions .

Advanced: How can researchers design experiments to study the electronic effects of the nitro group on dibenzothiophene’s reactivity?

Methodological Answer:

- Electrochemical Studies : Cyclic voltammetry to measure redox potentials and correlate with Hammett σ constants .

- Computational Analysis : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

- Comparative Synthesis : Synthesize analogs (e.g., 2-aminodibenzothiophene) and compare reaction kinetics under identical conditions .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure and inhalation.

- Waste Management : Segregate nitro-containing waste and neutralize with reducing agents (e.g., NaHSO₃) before disposal .

- Storage : Store in amber vials at –20°C to prevent photodegradation and moisture uptake .

Advanced: How can environmental fate studies for this compound be structured to assess biodegradation pathways?

Methodological Answer:

- Microcosm Experiments : Incubate with soil/water samples and track degradation via LC-MS/MS, monitoring intermediates like sulfoxides or denitrated products .

- Isotope Labeling : Use ¹⁵N-labeled this compound to trace nitro-group transformation into NH₄⁺ or NO₃⁻ .

- Meta-Analysis : Apply Cochrane criteria to evaluate existing biodegradation data for heterogeneity and bias .

Basic: What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

Methodological Answer:

- PICO Framework : Define Population (compound), Intervention (synthetic modification), Comparison (unmodified analog), Outcome (reactivity/toxicity) .

- FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant (e.g., "How does nitration alter dibenzothiophene’s inhibitory activity against cytochrome P450?") .

Advanced: How can machine learning models predict the physicochemical properties of novel this compound derivatives?

Methodological Answer:

- Data Curation : Compile existing data on solubility, logP, and melting points from sources like NIST Chemistry WebBook .

- Feature Selection : Use molecular descriptors (e.g., topological polar surface area, nitro-group charge density) as input variables .

- Validation : Apply k-fold cross-validation to assess model accuracy and compare predictions with experimental results .

Key Resources for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.